molecular formula C21H14O7 B569561 2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid CAS No. 85531-17-5

2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid

Numéro de catalogue: B569561
Numéro CAS: 85531-17-5
Poids moléculaire: 378.3 g/mol
Clé InChI: YVJQWLQBUBZFTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions

L'acide Tri-Salicylique subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications de recherche scientifique

L'acide Tri-Salicylique a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action de l'acide Tri-Salicylique implique l'inhibition des enzymes cyclooxygénases (COX-1 et COX-2), ce qui entraîne une diminution de la production de prostaglandines et de thromboxanes . Cette inhibition entraîne ses effets anti-inflammatoires et analgésiques. De plus, il interagit avec diverses cibles moléculaires et voies impliquées dans l'inflammation et les processus métaboliques .

Applications De Recherche Scientifique

Pharmaceutical Applications

Tri-Salicylic acid has garnered attention for its potential therapeutic effects in treating various conditions:

  • Anti-inflammatory Properties : The compound demonstrates significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of pro-inflammatory prostaglandins. This mechanism makes it a candidate for treating inflammatory diseases such as arthritis and acute lung injury .
  • Analgesic Effects : Research indicates that Tri-Salicylic acid exhibits better analgesic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (aspirin). In animal models, it has shown a significant reduction in nociceptive responses, suggesting its efficacy as an analgesic agent .
  • Antiplatelet Activity : Studies have demonstrated that Tri-Salicylic acid can inhibit platelet aggregation, making it a potential candidate for cardiovascular therapies aimed at preventing thrombosis .

Biological Research

Tri-Salicylic acid is studied for its role in biological processes:

  • Plant Defense Mechanisms : The compound has been investigated for its signaling role in plant defense against pathogens. Its structural similarity to salicylic acid allows it to function as a signaling molecule in various biological processes .

Industrial Applications

The compound is utilized in various industries:

  • Cosmetics : Due to its keratolytic properties, Tri-Salicylic acid is included in formulations aimed at treating skin conditions such as acne and psoriasis .
  • Agricultural Products : Its role in plant defense mechanisms makes it valuable in developing agricultural products that enhance crop resilience against diseases .

Case Study 1: Analgesic and Antiplatelet Activity

A study conducted on the analgesic and antiplatelet activities of Tri-Salicylic acid involved administering varying doses to rat models. Results indicated that the compound significantly reduced pain responses compared to acetylsalicylic acid, with a notable decrease in platelet aggregation observed during flow cytometry assays. The findings suggest that Tri-Salicylic acid may offer therapeutic advantages over existing NSAIDs without the associated gastrointestinal toxicity .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, Tri-Salicylic acid was administered to Wistar rats subjected to lipopolysaccharide (LPS)-induced inflammation. The treatment resulted in decreased levels of pro-inflammatory cytokines and reduced pulmonary edema, indicating its potential as an effective anti-inflammatory agent .

Activité Biologique

2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid, also known as Tri-Salicylic acid, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C21H14O7
  • Molecular Weight : 378.33 g/mol
  • CAS Number : 85531-17-5

The structural complexity of Tri-Salicylic acid contributes to its multifaceted biological activities, particularly in anti-inflammatory and analgesic contexts.

Anti-inflammatory Properties

Tri-Salicylic acid exhibits significant anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammatory responses.

  • Mechanism : The compound selectively inhibits COX-2 over COX-1, reducing the production of pro-inflammatory mediators without significantly affecting gastric mucosa protection, a common side effect associated with non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (ASA) .

Analgesic Activity

The analgesic properties of Tri-Salicylic acid have been demonstrated in various animal models. Studies indicate that it effectively reduces pain responses in both thermal and chemical nociceptive tests.

  • Case Study : In a rat model, oral administration of Tri-Salicylic acid at doses ranging from 12.5 mg/kg to 200 mg/kg resulted in a dose-dependent increase in nociceptive response time and a decrease in writhing induced by acetic acid . This suggests its potential as an effective analgesic agent.

Antiplatelet Activity

Research has shown that Tri-Salicylic acid may also possess antiplatelet properties, which could be beneficial in preventing thrombotic events.

  • Mechanism : The compound interacts with platelet COX enzymes, leading to decreased thromboxane A2 (TXA2) production, which is crucial for platelet aggregation. This interaction potentially offers a safer alternative to traditional antiplatelet medications .

Pharmacokinetics

Pharmacokinetic studies conducted on animal models reveal important insights into the absorption and elimination characteristics of Tri-Salicylic acid:

ParameterValue
Maximum Plasma Concentration (CmaxC_{max})0.57 ± 0.02 μg/mL
Time to Maximum Concentration (TmaxT_{max})28.9 ± 1.1 min
Area Under Curve (AUC)66.3 ± 1.0 μg min/mL
Elimination Half-life (T1/2T_{1/2})39.4 ± 3.9 min

These findings indicate a relatively slow onset of action but prolonged duration compared to ASA, making it a candidate for further development in pain management therapies .

Comparative Analysis with Other Compounds

Tri-Salicylic acid's activity can be compared to other salicylic acid derivatives, such as acetylsalicylic acid (ASA), regarding their efficacy and safety profiles.

CompoundCOX-2 SelectivityAnalgesic EfficacyGastric Safety Profile
Tri-Salicylic AcidHighModerateBetter than ASA
Acetylsalicylic Acid (ASA)ModerateHighLower

The comparative analysis highlights Tri-Salicylic acid's potential advantages over traditional NSAIDs in terms of selectivity and safety .

Propriétés

IUPAC Name

2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O7/c22-16-10-4-1-7-13(16)20(25)28-18-12-6-3-9-15(18)21(26)27-17-11-5-2-8-14(17)19(23)24/h1-12,22H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJQWLQBUBZFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728162
Record name 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85531-17-5
Record name 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.